molecular formula C10H15NS B15092392 2-Amino-3-(tert-butyl)benzenethiol

2-Amino-3-(tert-butyl)benzenethiol

Cat. No.: B15092392
M. Wt: 181.30 g/mol
InChI Key: ABHURCURWRXQTN-UHFFFAOYSA-N
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Description

2-Amino-3-(tert-butyl)benzenethiol is an organic compound with the molecular formula C10H15NS It is characterized by the presence of an amino group, a tert-butyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tert-butyl)benzenethiol typically involves the introduction of the tert-butyl group and the thiol group onto a benzene ring. One common method involves the reaction of 2-nitro-3-(tert-butyl)benzenethiol with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tert-butyl)benzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(tert-butyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(tert-butyl)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(tert-butyl)benzenethiol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its similar counterparts .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-amino-3-tert-butylbenzenethiol

InChI

InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3

InChI Key

ABHURCURWRXQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)S)N

Origin of Product

United States

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